N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a fluorobenzenesulfonyl group, a furan-2-yl moiety, and a 2,4,6-trimethylbenzenesulfonamide backbone. Its structural complexity arises from the dual sulfonamide groups and the integration of aromatic and heterocyclic systems.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO5S2/c1-14-11-15(2)21(16(3)12-14)30(26,27)23-13-20(19-5-4-10-28-19)29(24,25)18-8-6-17(22)7-9-18/h4-12,20,23H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNNAHTYAQJNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide” typically involves multiple steps:
Formation of the 4-fluorophenylsulfonyl group: This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with an appropriate nucleophile.
Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the final sulfonamide: This step involves the reaction of the intermediate with 2,4,6-trimethylbenzenesulfonyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the sulfonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: Use as a probe to study biological processes at the molecular level.
Industry
Chemical Industry: Use in the synthesis of other complex organic molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action would depend on the specific application but could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares functional group similarities with several sulfonamide derivatives in the evidence:
- Sulfonamide Backbone : Like compounds in (e.g., 5-(N-(2-(Furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl pivalate), the target compound incorporates a 2,4,6-trimethylbenzenesulfonamide group, which enhances steric bulk and may influence binding affinity in biological systems .
- Fluorinated Aromatic System : The 4-fluorobenzenesulfonyl group distinguishes it from analogs such as N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide (), which uses a fluorobenzamide instead of a sulfonyl group. Fluorination typically improves metabolic stability and membrane permeability .
- Furan Heterocycle : The furan-2-yl moiety is present in compounds like 880407-99-8 () and USP-related compounds (). Furan rings contribute to π-π stacking interactions but may reduce solubility compared to pyrimidine or benzofuran systems .
Physicochemical Properties
- Molecular Weight and Solubility : The molecular weight (~500–550 g/mol, estimated) is higher than N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide (400.43 g/mol, ), suggesting lower aqueous solubility. The trimethylbenzene and fluorobenzenesulfonyl groups may further reduce solubility compared to simpler sulfonamides .
- Acidity (pKa) : Sulfonamides typically exhibit pKa values near 7–10. The fluorinated aromatic system may lower the pKa slightly (cf. 7.16 for ’s fluorobenzamide), enhancing ionization at physiological pH .
Data Tables
Table 2: Physicochemical Properties
Research Implications
The target compound’s unique structure positions it as a candidate for drug discovery, particularly in targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrases). Its fluorinated aromatic system and furan heterocycle warrant further studies on bioavailability and toxicity, guided by analogs in and . Comparative studies with USP pharmacopeial compounds () could establish quality control benchmarks .
Biological Activity
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound with potential biological activities that make it a candidate for further research in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a sulfonamide group, a furan ring, and a fluorobenzene moiety, which are significant for its biological interactions. The IUPAC name is N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide. Its molecular formula is with a molecular weight of 426.49 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀FNO₅S₂ |
| Molecular Weight | 426.49 g/mol |
| IUPAC Name | N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide |
| CAS Number | 896312-02-0 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The sulfonamide group can inhibit bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria. This mechanism has been observed in various studies where sulfonamides demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has been investigated for anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of signaling pathways involved in cell proliferation. For instance, a study on similar sulfonamide derivatives reported IC50 values indicating significant inhibitory effects on solid tumor cells.
Key Findings:
- IC50 Values : In vitro antiproliferative assays show varying IC50 values depending on the specific cancer cell line tested.
- Mechanism of Action : Potential mechanisms include inhibition of histone deacetylases (HDACs), which play a role in cancer progression.
Case Studies and Research Findings
- Study on HDAC Inhibition :
- Antitumor Activity :
-
Mechanistic Insights :
- The sulfonyl group acts as an electrophile interacting with nucleophilic sites on biomolecules, while the furan ring may engage with aromatic residues in proteins, influencing their function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
